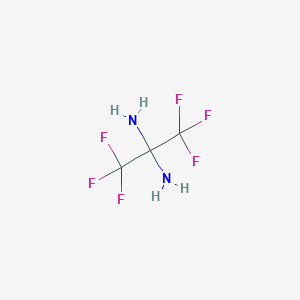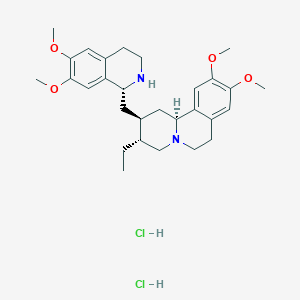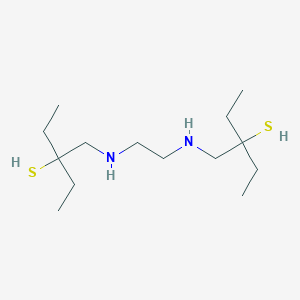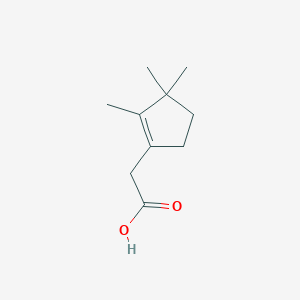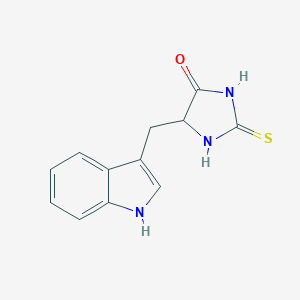
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is a small-molecule compound with the empirical formula C13H13N3OS . It is also known as 5-(Indol-3-ylmethyl)-3-methyl-2-thio-Hydantoin, MTH-DL-Tryptophan . It has a molecular weight of 259.33 .
Molecular Structure Analysis
The molecular structure of 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is complex, with multiple functional groups. The compound contains an indole ring, a thioxo group, and an imidazolidinone ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone are not available, indole derivatives are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Antioxidant Activities
Nec-1i has been found to have potential antioxidant activities . It has been evaluated in vitro for its antioxidant activities and was found to have radical scavenging activities . The antioxidant effects of Nec-1i were quantified by performing a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . In the superoxide dismutase (SOD)-like activity assay, both Nec-1 and Nec-1i were found to have stronger antioxidant capacity than ascorbic acid .
Necroptosis Inhibition
Nec-1i, along with Nec-1, are necroptosis inhibitors that are attracting attention as potential therapeutic agents against various diseases where necroptosis is thought to act as a contributing factor . Nec-1i suppresses necroptosis by inhibiting receptor-interacting protein (RIP) 1 kinase .
Reactive Oxygen Species (ROS) Reduction
Nec-1i can also reduce reactive oxygen species (ROS) production . However, the underlying molecular mechanisms mediating ROS reduction remain unclear .
Therapeutic Agent for Various Diseases
Nec-1i is being studied as a potential therapeutic agent against various diseases such as acute lung injury, chronic obstructive pulmonary disease, acute kidney injury, nonalcoholic fatty liver, and neurodegenerative disease .
Amyloid Clearance in Alzheimer’s Disease
A small molecule Nec-1i directly induces amyloid clearance in the brains of aged APP/PS1 mice . Nec-1i reduces Aβ aggregates back to non-toxic monomers in vitro and in vivo . Intravenous administration of Nec-1i reduced the levels of Aβ plaques in the brains of aged APP/PS double transgenic mice .
Inhibition of Aβ-induced Brain Cell Death
Nec-1i exhibited therapeutic effects against Aβ aggregates by inhibiting Aβ-induced brain cell death in neuronal and microglial cell lines . Nec-1i also showed anti-apoptotic and anti-necroptotic effects in the cortex of aged APP/PS mice by reducing levels of phosphorylated-RIPK and Bax and increasing the levels of Bcl- .
Mecanismo De Acción
Target of Action
Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .
Mode of Action
Nec-1i, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . Nec-1i is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .
Biochemical Pathways
The primary biochemical pathway affected by Nec-1i is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .
Result of Action
Nec-1i exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . These results suggest that Nec-1i may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .
Action Environment
The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i . .
Direcciones Futuras
Indole derivatives, including 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers for the synthesis of various scaffolds for screening different pharmacological activities .
Propiedades
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRRPKKFHUEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418692 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone | |
CAS RN |
64419-92-7 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


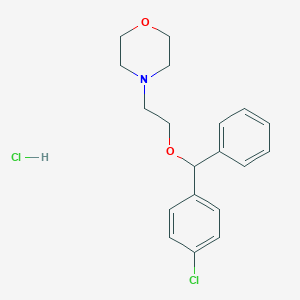
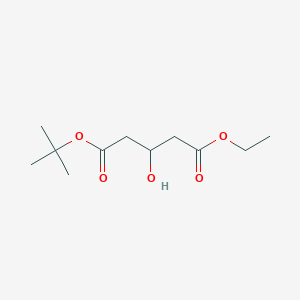
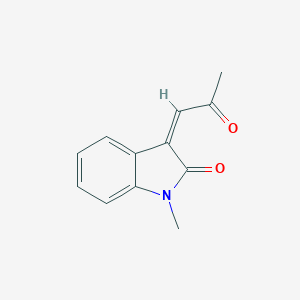



![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
